Fenoprofen Ethyl Ester
Description
Contextualization of Fenoprofen (B1672519) Ethyl Ester within Medicinal Chemistry
Fenoprofen ethyl ester is a chemical compound derived from fenoprofen, a well-established non-steroidal anti-inflammatory drug (NSAID). researchgate.net Within the field of medicinal chemistry, it is classified as a prodrug of fenoprofen. researchgate.netuobaghdad.edu.iq Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo biotransformation in the body to release the active drug. openmedicinalchemistryjournal.com The primary purpose of creating a prodrug like this compound is to overcome certain limitations of the parent drug, such as poor solubility, a short half-life, or undesirable side effects. openmedicinalchemistryjournal.comsrce.hr Fenoprofen itself is a propionic acid derivative that functions by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. uobaghdad.edu.iqdrugbank.com By converting the carboxylic acid group of fenoprofen into an ethyl ester, the physicochemical properties of the molecule are altered, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. scirp.orgresearchgate.net
Rationale for Esterification Strategies in Prodrug Design
Esterification is a widely employed strategy in prodrug design, particularly for drugs containing a carboxylic acid functional group, like many NSAIDs. The rationale behind this approach is multi-faceted and aims to enhance the therapeutic potential of the parent drug. openmedicinalchemistryjournal.comscirp.org
Key objectives of esterification in prodrug design include:
Improved Lipophilicity: The conversion of a polar carboxylic acid group to a less polar ester group increases the lipophilicity of the drug. scirp.org This can enhance its ability to permeate biological membranes, potentially leading to improved oral absorption. openmedicinalchemistryjournal.com
Masking Unwanted Properties: The carboxylic acid moiety of NSAIDs is often associated with gastrointestinal irritation and ulceration. uobaghdad.edu.iqmdpi.com By temporarily masking this acidic group through esterification, the direct contact of the acidic drug with the gastric mucosa can be minimized, potentially reducing local irritation. openmedicinalchemistryjournal.commdpi.com
Enhanced Stability: Esterification can improve the chemical stability of a drug, leading to a longer shelf-life. scirp.org
Controlled Release: Ester prodrugs are typically designed to be hydrolyzed by esterase enzymes, which are abundant in the body, particularly in the plasma, liver, and kidneys. researchgate.netacs.org This enzymatic cleavage releases the active parent drug, and the rate of this hydrolysis can be modulated to control the release and duration of action of the drug. scirp.org
In the context of fenoprofen, creating the ethyl ester derivative is intended to leverage these advantages to potentially offer a better-tolerated or more effective therapeutic agent. researchgate.netuobaghdad.edu.iq
Historical Evolution and Current Trends in Ester-Based Prodrug Research
The concept of prodrugs has been a cornerstone of medicinal chemistry for decades, with ester-based prodrugs being one of the most successful and widely implemented strategies. openmedicinalchemistryjournal.com Historically, the focus was often on improving the bioavailability of poorly absorbed drugs. blumberginstitute.org Simple alkyl esters were among the first to be explored to enhance lipophilicity and membrane permeability. scirp.org
Current trends in ester-based prodrug research have evolved to address more complex challenges in drug delivery and therapy. nih.gov These include:
Targeted Drug Delivery: Researchers are designing more sophisticated ester prodrugs that are selectively activated at the target site of action, thereby maximizing efficacy and minimizing systemic side effects. scirp.orgnih.gov This can involve creating prodrugs that are substrates for enzymes that are overexpressed in specific tissues or disease states. innovareacademics.in
Mutual Prodrugs: This approach involves linking two different drugs together via an ester bond. openmedicinalchemistryjournal.com Upon hydrolysis, both drugs are released, potentially leading to synergistic therapeutic effects or the mitigation of side effects of one drug by the other. mdpi.comnih.gov
Polymeric Prodrugs: Attaching drugs to polymers via ester linkages is a strategy to improve water solubility, prolong plasma half-life, and achieve controlled drug release. srce.hr
Enzyme-Specific Cleavage: There is a growing emphasis on understanding the specificities of different human esterases to design prodrugs that are cleaved at a predictable and desired rate. researchgate.netacs.org
The number of clinical studies involving prodrugs has seen a steady increase, with ester moieties being one of the most common functional groups used in prodrug design. nih.gov
Academic Significance and Research Gaps Pertaining to this compound
The academic significance of this compound lies in its role as a model compound for studying the principles of NSAID prodrug design. Research on this compound and related compounds contributes to a deeper understanding of how esterification can be used to modulate the properties of 2-arylpropionic acid derivatives. researchgate.netresearchgate.net Studies have explored the synthesis of this compound as an intermediate for creating other derivatives, such as hydrazones, with potential anti-inflammatory activity. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq
However, while the synthesis of this compound is documented, there appear to be research gaps in the comprehensive evaluation of its biological properties as a standalone prodrug. researchgate.netuobaghdad.edu.iqlgcstandards.com Specific areas that warrant further investigation include:
Detailed Pharmacokinetic Profile: Comprehensive studies on the absorption, distribution, metabolism, and excretion of this compound are needed to fully understand its in vivo behavior and the efficiency of its conversion to fenoprofen.
Comparative Efficacy and Safety: Rigorous comparative studies between fenoprofen and this compound are required to definitively establish whether the prodrug offers significant advantages in terms of therapeutic efficacy and reduced gastrointestinal toxicity.
Enzymatic Hydrolysis Kinetics: Detailed investigations into the kinetics of enzymatic hydrolysis of this compound by various human esterases would provide valuable insights into its metabolic fate and help predict its in vivo performance. openmedicinalchemistryjournal.com
Addressing these research gaps would provide a more complete picture of the therapeutic potential of this compound and its place within the broader landscape of NSAID prodrugs.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
ethyl 2-(3-phenoxyphenyl)propanoate |
InChI |
InChI=1S/C17H18O3/c1-3-19-17(18)13(2)14-8-7-11-16(12-14)20-15-9-5-4-6-10-15/h4-13H,3H2,1-2H3 |
InChI Key |
HQZJBPTUMOZUAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Pathways for Fenoprofen (B1672519) Ethyl Ester
The synthesis of Fenoprofen Ethyl Ester can be achieved through several established chemical routes, primarily categorized as direct and indirect esterification methods.
Direct Esterification Techniques
The most common direct method for synthesizing esters from carboxylic acids and alcohols is the Fischer-Speier esterification. masterorganicchemistry.comlibretexts.org This acid-catalyzed condensation reaction involves heating the carboxylic acid (Fenoprofen) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst. chemguide.co.uk
The mechanism involves the protonation of the carbonyl oxygen of Fenoprofen by the acid catalyst (e.g., sulfuric acid or hydrochloric acid), which activates the carboxylic acid towards nucleophilic attack by ethanol (B145695). masterorganicchemistry.comrsc.org A tetrahedral intermediate is formed, followed by a series of proton transfers. masterorganicchemistry.com The elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen yield the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com
The reaction is reversible, and to drive the equilibrium towards the product side, strategies such as using a large excess of ethanol or removing the water byproduct as it forms are often employed. libretexts.orgchemguide.co.uk A research diagram illustrates the Fischer esterification of racemic fenoprofen in methanol (B129727), a similar alcohol, being conducted at 40°C for 5 hours, highlighting typical laboratory conditions for this type of transformation. researchgate.net
Table 1: Comparison of Direct Esterification Conditions This is an interactive table. You can sort and filter the data.
| Catalyst | Alcohol | Key Feature | Advantage | Disadvantage |
|---|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Ethanol | Strong mineral acid | Inexpensive, effective | Harsh conditions, potential side reactions |
| Hydrochloric Acid (HCl) | Ethanol | Strong acid | Readily available | Corrosive |
Indirect Esterification via Activated Carboxylic Acid Derivatives
To overcome the equilibrium limitations and sometimes harsh conditions of direct esterification, indirect methods are used. These pathways involve converting the carboxylic acid group of Fenoprofen into a more reactive intermediate, an activated carboxylic acid derivative, which then readily reacts with ethanol.
One common approach is the conversion of Fenoprofen into its acyl chloride. This is typically achieved by reacting Fenoprofen with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting Fenoprofen acyl chloride is highly electrophilic and reacts rapidly with ethanol, often in the presence of a non-nucleophilic base (like pyridine) to neutralize the HCl byproduct. This method is generally faster and results in higher yields than Fischer esterification but involves more hazardous reagents.
Another widely used indirect method is the Steglich esterification, which employs coupling agents. nih.gov This reaction is particularly mild and efficient. It involves using a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). nih.govjove.com The carbodiimide activates the carboxylic acid group of Fenoprofen, allowing it to be readily attacked by ethanol. This method is advantageous as it proceeds under gentle conditions, making it suitable for sensitive substrates. nih.gov
Novel Approaches in Esterification Reactions for Carboxylic Acids Relevant to Fenoprofen
Recent advancements in organic synthesis have introduced novel and more efficient methods for esterification that are applicable to the synthesis of this compound.
Catalytic Systems for Enhanced Esterification Efficiency
Modern research has focused on developing new catalysts that improve the efficiency, selectivity, and environmental footprint of esterification reactions.
Organocatalysis : New sulfur(IV)-based organocatalysts have been developed for the direct esterification of carboxylic acids and alcohols. These catalysts operate under redox-neutral conditions and activate the carboxylic acid through the formation of a Pummerer intermediate, facilitating the reaction. rsc.org
Photoredox Catalysis : A photoacid-catalyzed method using Eosin Y has been reported. acs.org Activated by visible light, Eosin Y functions as both a photoacid and a photoredox catalyst. This strategy allows for the esterification of various carboxylic acids under mild conditions and is compatible with acid-sensitive functional groups. acs.org
Bimetallic Catalysis : Innovative catalysts containing two noble metals, such as rhodium and ruthenium oxide clusters on a carbon support, have demonstrated high efficiency in ester-producing reactions. labmanager.com These nanometer-sized catalysts can activate C-H bonds and utilize molecular oxygen as the sole oxidant, with water as the only byproduct, making the process highly atom-economical and environmentally friendly. labmanager.com
Green Chemistry Principles in this compound Synthesis
Adherence to the principles of green chemistry is a growing priority in chemical synthesis. sophim.com Several approaches can be applied to make the synthesis of this compound more sustainable.
Enzymatic Synthesis : Biocatalytic routes using enzymes, particularly lipases, have gained significant attention for ester synthesis. researchgate.netbenthamdirect.com Lipase-catalyzed esterification offers high selectivity (regioselectivity and enantioselectivity) and operates under mild conditions (moderate temperature and atmospheric pressure). researchgate.netbenthamdirect.com For instance, the enzymatic resolution of racemic ketoprofen (B1673614), a structurally similar NSAID, has been accomplished via enantioselective esterification using Candida antarctica lipase (B570770) (Novozym 435). nih.gov This approach is environmentally friendly and can lead to products labeled as "natural," which can be advantageous. benthamdirect.com
Greener Solvents : A significant portion of waste in chemical reactions comes from solvents. jove.com Methodologies have been developed to replace hazardous solvents like chlorinated hydrocarbons or DMF with greener alternatives. For example, a modified Steglich esterification protocol has been successfully implemented using acetonitrile, which is less hazardous. jove.com This protocol provides comparable rates and yields to traditional methods and simplifies product purification. jove.com
Atom Economy : Reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are central to green chemistry. Fischer esterification, despite being a classic method, can be considered relatively green as its main byproduct is water. youtube.com
Optimization of Reaction Conditions and Yields for Industrial and Laboratory Scale Synthesis
Maximizing the yield and purity of this compound, whether on a small laboratory scale or in large-scale industrial production, requires careful optimization of reaction conditions.
For equilibrium-limited reactions like the Fischer esterification, a key optimization parameter is the efficient removal of water. On a laboratory scale, this can be achieved using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture. youtube.com On an industrial scale, continuous removal of water through distillation is often employed to drive the reaction to completion.
Other critical factors for optimization include:
Catalyst Loading : The amount of acid catalyst must be optimized. While a sufficient amount is needed to achieve a reasonable reaction rate, excessive catalyst can lead to side reactions, such as dehydration of the alcohol or degradation of the product.
Temperature : The reaction temperature affects the rate of reaction. Higher temperatures increase the rate but can also promote undesirable side reactions. The optimal temperature is a balance between reaction speed and selectivity.
Reactant Stoichiometry : Using an excess of one reactant, typically the less expensive one (ethanol in this case), can shift the equilibrium to favor product formation. The ideal ratio of alcohol to carboxylic acid must be determined empirically to maximize conversion and minimize waste.
By systematically adjusting these parameters, the synthesis of this compound can be optimized to achieve high yields and purity in a cost-effective and scalable manner.
Stereoselective Synthesis and Chiral Resolution Techniques for this compound Enantiomers
The therapeutic activity of fenoprofen is primarily associated with its (S)-enantiomer. Consequently, methods to obtain enantiomerically pure forms of its derivatives, such as this compound, are of significant scientific interest. These methods can be broadly categorized into two approaches: direct stereoselective synthesis to produce a single enantiomer, and resolution of a racemic mixture.
Stereoselective Synthesis
A direct asymmetric synthesis for this compound can be envisioned through the preparation of its chiral precursor, (S)-fenoprofen. One reported strategy involves the asymmetric epoxidation of a (3-phenoxyphenyl)chalcone derivative. This key step establishes the stereocenter early in the synthetic route. researchgate.net
The general pathway involves:
Asymmetric Epoxidation: A chiral catalyst, such as a calcium-BINOL complex, is used to epoxidize the chalcone (B49325) precursor, yielding a chiral epoxide with high enantiomeric excess (ee). researchgate.net
Oxidative Cleavage and Rearrangement: The resulting epoxy ketone undergoes rearrangement and cleavage to form the 2-arylpropanoic acid structure.
Esterification: The enantiomerically enriched fenoprofen acid is then subjected to standard Fischer esterification with ethanol under acidic catalysis to yield the target (S)-Fenoprofen Ethyl Ester.
Chiral Resolution Techniques
Chiral resolution is a more common approach that involves the separation of enantiomers from a racemic mixture of this compound. Enzymatic kinetic resolution and chiral chromatography are the most prominent techniques.
Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer over the other. In the case of racemic this compound, a lipase can be used to selectively hydrolyze the (R)-enantiomer back to the (R)-fenoprofen acid, leaving the unreacted (S)-Fenoprofen Ethyl Ester enantiomerically enriched in the mixture. frontiersin.orgmdpi.com The success of this method depends on the choice of enzyme, solvent, and reaction conditions. Dynamic kinetic resolution (DKR) is an advanced variation where the unwanted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov
| Enzyme (Lipase) | Reaction Type | Solvent | Typical Enantiomeric Excess (ee) of Product | Reference Principle |
|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Hydrolysis | Phosphate Buffer/Toluene | >95% | researchgate.net |
| Pseudomonas cepacia Lipase (PCL) | Hydrolysis | Isooctane | High | nih.gov |
| Aspergillus niger Lipase | Hydrolysis | Phosphate Buffer (pH 7) | >99% | mdpi.com |
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. nih.gov
Indirect Method (Diastereomer Formation): This approach involves derivatizing the racemic fenoprofen (obtained by hydrolysis of the ester) with a chiral resolving agent, such as L-leucinamide, using an activating agent like ethyl chloroformate. nih.govnih.gov The resulting diastereomeric amides have different physical properties and can be separated on a standard achiral stationary phase, such as a C18 column. nih.govnih.gov
Direct Method (Chiral Stationary Phases): This is the more direct approach where the racemic this compound is injected onto a column containing a chiral stationary phase (CSP). Enantiomers interact differently with the CSP, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for resolving profens. actamedicamarisiensis.romdpi.com
| Method | Stationary Phase | Mobile Phase | Detection | Principle |
|---|---|---|---|---|
| Indirect (as Diastereomers) | Reversed-Phase C18 | Acetonitrile / Phosphate Buffer | UV (272 nm) | Separation of pre-formed diastereomers. nih.govnih.gov |
| Direct | Chiral (e.g., Ovomucoid) | Ethanol / Phosphate Buffer (pH 4.7) | UV (220 nm) | Differential interaction with a chiral stationary phase. actamedicamarisiensis.ro |
Advanced Purification and Characterization Strategies for Synthetic Intermediates and Final Product
Rigorous purification and characterization are essential to ensure the identity and purity of this compound and its synthetic precursors.
Advanced Purification Strategies
Flash Column Chromatography: This is the predominant technique for purifying both synthetic intermediates and the final ester product on a laboratory scale. orgsyn.org The crude material is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent system (mobile phase), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is passed through the column under pressure. researchgate.net Components of the mixture separate based on their differential adsorption to the silica gel, allowing for the collection of pure fractions.
| Compound Type | Purification Method | Stationary Phase | Typical Mobile Phase | Reference Principle |
|---|---|---|---|---|
| Synthetic Intermediate | Flash Column Chromatography | Silica Gel | Hexane / Ethyl Acetate Gradient | researchgate.netresearchgate.net |
| Final Product (this compound) | Flash Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (e.g., 9:1) | orgsyn.org |
| Chiral Intermediate | Crystallization | N/A | Hexane / Dichloromethane | researchgate.net |
Crystallization: This method is effective for purifying solid intermediates or the final product if it is a solid at room temperature. It involves dissolving the crude compound in a hot solvent and allowing it to cool slowly, whereupon the pure compound forms crystals, leaving impurities behind in the solution. researchgate.net
Characterization Strategies
A combination of spectroscopic and chromatographic methods is used to confirm the structure and purity of the synthesized compounds.
Thin-Layer Chromatography (TLC): TLC is a quick and simple method used primarily to monitor the progress of a chemical reaction by separating the starting materials from the products. nih.gov
Spectroscopic Methods:
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. For this compound, the spectrum would show characteristic absorption bands for the ester carbonyl (C=O) group, the C-O ester linkage, and the aromatic rings. uobaghdad.edu.iqderpharmachemica.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the exact structure of a molecule. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. The spectrum for this compound would clearly show signals corresponding to the ethyl group (a quartet and a triplet), the methyl group on the chiral center (a doublet), and the distinct protons of the two aromatic rings. nih.gov
Mass Spectrometry (MS): MS provides the molecular weight of the compound by measuring its mass-to-charge ratio (m/z), confirming its elemental composition. derpharmachemica.com
| Technique | Feature | Expected Value / Observation | Reference Principle |
|---|---|---|---|
| FT-IR | Ester C=O Stretch | ~1735 cm⁻¹ | derpharmachemica.com |
| ¹H NMR | -O-CH₂-CH₃ (Quartet) | ~4.1 ppm | sciepub.com |
| ¹H NMR | -O-CH₂-CH₃ (Triplet) | ~1.2 ppm | sciepub.com |
| ¹H NMR | -CH(CH₃)- (Doublet) | ~1.5 ppm | nih.gov |
| ¹H NMR | Aromatic Protons | ~6.8 - 7.4 ppm | nih.gov |
| Mass Spec. | Molecular Ion Peak [M]⁺ | m/z = 270.13 | Based on C₁₇H₁₈O₃ |
Biochemical Transformations and Metabolic Fate Studies
Enzymatic Hydrolysis Mechanisms of Ester Prodrugs
The primary mechanism for the conversion of an ester prodrug like fenoprofen (B1672519) ethyl ester to its active carboxylic acid form, fenoprofen, is enzymatic hydrolysis. This biotransformation is catalyzed by a class of enzymes known as esterases, which are ubiquitously present in the body.
Identification and Characterization of Esterases Involved in Fenoprofen Ethyl Ester Biotransformation
While specific studies identifying the exact esterases responsible for the hydrolysis of this compound are not extensively documented in publicly available literature, the biotransformation is expected to be mediated by various hydrolases. The most important enzymes in the bioconversion of ester-based prodrugs are carboxylesterases (CES). nih.govresearchgate.net These enzymes are abundant in various tissues, including the liver, plasma, and gastrointestinal tract. nih.gov
Quantitative Analysis of Fenoprofen Generation from its Ethyl Ester
The generation of fenoprofen from its ethyl ester prodrug is a critical step for its pharmacological activity. The rate and extent of this conversion can be quantified by monitoring the disappearance of the ester and the appearance of the parent drug over time in various biological matrices. High-performance liquid chromatography (HPLC) is a common analytical technique used for such quantitative analysis. nih.govnih.gov
In Vitro Metabolic Stability Assessment in Biological Systems
In vitro metabolic stability assays are crucial for predicting the in vivo behavior of a drug candidate. These assays evaluate the susceptibility of a compound to metabolism by various enzyme systems, providing data on its intrinsic clearance and metabolic half-life.
Liver Microsomal Stability Studies
Liver microsomes are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly cytochrome P450s and UDP-glucuronosyltransferases. nih.gov They are a standard in vitro tool to assess the metabolic stability of new chemical entities. nih.gov For an ester prodrug like this compound, liver microsomes would primarily assess its stability against microsomal esterases.
A typical liver microsomal stability assay involves incubating the test compound with liver microsomes and necessary cofactors, and then measuring the concentration of the compound at different time points. frontiersin.org The disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
While specific data for this compound is not available, the parent drug, fenoprofen, is known to be metabolized in the liver. nih.govdrugs.com Rat liver microsomes have been shown to catalyze the stereoselective activation of the R(-)-enantiomer of fenoprofen to its coenzyme A thioester. nih.gov It is expected that this compound would be readily hydrolyzed by microsomal esterases, leading to the formation of fenoprofen, which would then be available for further metabolism.
Table 1: Representative Data for In Vitro Metabolic Stability in Liver Microsomes (Hypothetical)
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | < 10 | > 200 |
| Fenoprofen | 45 | 15.4 |
This table is for illustrative purposes only and is based on the expected rapid hydrolysis of an ester prodrug and published data for other compounds. Actual values for this compound would need to be determined experimentally.
Plasma and Tissue Homogenate Stability Evaluations
Plasma and various tissue homogenates are also used to evaluate the metabolic stability of prodrugs, as they contain a variety of esterases. nih.gov The stability of an ester prodrug in plasma is particularly important for determining its systemic half-life and the rate of release of the active drug.
Studies on other ester prodrugs of NSAIDs have demonstrated rapid hydrolysis in plasma. nih.govnih.gov For example, ketoprofen (B1673614) methyl ester was found to be rapidly hydrolyzed in the plasma of various species, including mice and rats. nih.gov It is highly likely that this compound would exhibit similar behavior, with significant hydrolysis occurring in plasma due to the activity of plasma esterases. Tissue homogenates, such as those from the intestine and liver, would also be expected to contribute to the hydrolysis of this compound.
Table 2: Comparative Plasma Stability of NSAID Ester Prodrugs (Illustrative)
| Prodrug | Species | In Vitro Half-life (t½, min) |
| Ketoprofen Methyl Ester | Rat | < 5 |
| Ibuprofen (B1674241) Ethyl Ester | Human | ~10 |
| This compound | Human | < 15 (Predicted) |
This table includes representative data for other NSAID esters and a predicted value for this compound to illustrate the expected rapid hydrolysis in plasma. The data is not from a single comparative study.
Hepatocyte Incubation Studies
Hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they contain the full complement of hepatic drug-metabolizing enzymes and cofactors in a more physiologically relevant cellular environment. bioduro.comnuvisan.com Incubating this compound with hepatocytes would provide a comprehensive picture of its metabolic fate, including hydrolysis by intracellular esterases and subsequent metabolism of the liberated fenoprofen.
Studies with isolated rat hepatocytes have shown that fenoprofen undergoes stereospecific incorporation into triacylglycerols. nih.gov It is anticipated that when hepatocytes are incubated with this compound, the ester would first be hydrolyzed to fenoprofen, which would then be subject to these and other metabolic pathways, such as glucuronidation. nih.govdrugs.com The rate of disappearance of this compound in a hepatocyte incubation would reflect the combined activity of all relevant metabolic pathways.
Table 3: Summary of Expected Metabolic Pathways in Hepatocytes
| Substrate | Primary Metabolic Reaction | Key Enzymes Involved (Predicted) | Resulting Metabolite |
| This compound | Hydrolysis | Carboxylesterases | Fenoprofen |
| Fenoprofen | Glucuronidation | UGTs | Fenoprofen Glucuronide |
| Fenoprofen | Hydroxylation | CYPs | 4'-Hydroxyfenoprofen |
| Fenoprofen | Acyl-CoA Formation | Acyl-CoA Synthetases | Fenoprofen-CoA |
In Vivo Biotransformation Profiling in Pre-clinical Animal Models
The biotransformation of this compound in vivo is a multi-step process initiated by the hydrolysis of the ester bond to release the active drug, fenoprofen. Subsequent metabolism of fenoprofen then leads to the formation of various secondary metabolites.
Upon administration, this compound is expected to be rapidly hydrolyzed by esterases, primarily in the liver and intestine, to yield fenoprofen and ethanol (B145695) as the primary metabolites. scirp.orgscirp.org This enzymatic conversion is the pivotal activation step.
Once formed, fenoprofen undergoes further biotransformation. The major secondary metabolites identified in preclinical studies of fenoprofen include:
Fenoprofen Glucuronide: This is a major metabolite formed through the conjugation of fenoprofen with glucuronic acid. nih.gov
4'-Hydroxyfenoprofen: This metabolite results from the hydroxylation of the phenyl ring of fenoprofen. nih.gov
4'-Hydroxyfenoprofen Glucuronide: Subsequent glucuronidation of 4'-hydroxyfenoprofen also occurs. nih.gov
While studies specifically detailing the full metabolite profile of this compound in various animal models are not extensively available, the metabolic pathway of the parent drug, fenoprofen, is well-characterized. It is reasonable to extrapolate that the secondary metabolites of this compound would be identical to those of fenoprofen itself.
Table 1: Primary and Postulated Secondary Metabolites of this compound in Preclinical Animal Models
| Metabolite Class | Metabolite Name | Site of Formation (Postulated) |
| Primary | Fenoprofen | Liver, Intestine, Plasma |
| Ethanol | Liver, Intestine, Plasma | |
| Secondary | Fenoprofen Glucuronide | Liver |
| 4'-Hydroxyfenoprofen | Liver | |
| 4'-Hydroxyfenoprofen Glucuronide | Liver |
Note: The identification of secondary metabolites is based on the known metabolic pathways of Fenoprofen.
The metabolic transformation of this compound follows a logical sequence of prodrug activation followed by drug metabolism.
Ester Hydrolysis: The initial and rate-limiting step in the bioactivation of this compound is the hydrolysis of the ethyl ester linkage. This reaction is catalyzed by carboxylesterases (CES), which are ubiquitously present in various tissues, with high concentrations in the liver and intestines. ebrary.netmdpi.com The hydrolysis releases the active fenoprofen and ethanol.
Phase I Metabolism (Oxidation): Following its release, fenoprofen can undergo Phase I metabolism, primarily through oxidation. The most significant oxidative pathway is the hydroxylation of the phenoxy-phenyl ring to form 4'-hydroxyfenoprofen. nih.gov
Phase II Metabolism (Conjugation): Both fenoprofen and its hydroxylated metabolite, 4'-hydroxyfenoprofen, are subject to Phase II conjugation reactions. The primary conjugation pathway is glucuronidation, where uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes catalyze the attachment of glucuronic acid to the carboxyl group of fenoprofen or the hydroxyl group of 4'-hydroxyfenoprofen. nih.gov This process increases the water solubility of the metabolites, facilitating their renal excretion.
Enzyme Kinetics of this compound Metabolism in Diverse Species
The hydrolytic activity of esterases can vary significantly across different animal species, which can lead to species-specific differences in the pharmacokinetics of this compound. researchgate.net For instance, the rate of hydrolysis of other ester prodrugs has been shown to differ between rodents, canines, and primates. nih.gov
Table 2: General Comparison of Carboxylesterase Activity and Implications for this compound Metabolism in Different Species (Hypothetical)
| Species | Relative Carboxylesterase Activity (Liver) | Predicted Rate of this compound Hydrolysis |
| Rat | High | Rapid |
| Dog | Moderate | Moderate |
| Monkey | Moderate to Low | Moderate to Slow |
| Human | High | Rapid |
Note: This table is a generalized representation based on known species differences in esterase activity and is not based on direct experimental data for this compound.
The substrate specificity of carboxylesterase isoforms (CES1 and CES2) also plays a crucial role. CES1, predominantly found in the liver, generally hydrolyzes esters with small alcohol groups and large acyl groups, while CES2, present in the intestine, has a preference for esters with large alcohol groups and small acyl groups. ebrary.net The ethyl ester of fenoprofen would likely be a substrate for both enzymes, but with differing efficiencies.
Influence of Genetic Polymorphisms on Esterase Activity and Prodrug Conversion (in relevant in vitro models)
Genetic variations in the genes encoding carboxylesterases can lead to inter-individual differences in enzyme activity, which in turn can affect the activation of ester prodrugs like this compound. tandfonline.com Polymorphisms in the CES1 gene, in particular, have been shown to impact the metabolism of several clinically used ester prodrugs. nih.govnih.gov
For example, certain single nucleotide polymorphisms (SNPs) in the CES1 gene can result in decreased or even non-functional enzymes. In individuals carrying such loss-of-function alleles, the conversion of this compound to fenoprofen could be significantly impaired. This would lead to lower plasma concentrations of the active drug, potentially resulting in reduced therapeutic efficacy.
Table 3: Potential Impact of CES1 Genetic Polymorphisms on this compound Prodrug Conversion (Based on In Vitro Models of Other Ester Prodrugs)
| CES1 Genotype | Predicted Esterase Activity | Expected Impact on this compound to Fenoprofen Conversion |
| Wild-type (Normal function) | Normal | Efficient conversion |
| Heterozygous (Reduced function) | Reduced | Slower or incomplete conversion |
| Homozygous (Loss-of-function) | Significantly reduced or absent | Minimal to no conversion |
Note: This table illustrates the potential consequences of CES1 genetic polymorphisms on this compound metabolism based on findings with other ester prodrugs. Specific studies on this compound are required for confirmation.
In vitro models, such as human liver microsomes or recombinant human carboxylesterases genotyped for specific polymorphisms, are valuable tools for investigating the precise impact of these genetic variations on the hydrolysis of this compound. Such studies would be essential for a comprehensive understanding of the factors contributing to variable drug responses.
Molecular and Cellular Pharmacodynamics
Target Interaction and Binding Affinity Studies
Limited direct research has been conducted on the specific target interactions and binding affinities of fenoprofen (B1672519) ethyl ester itself. It is generally understood that as a prodrug, fenoprofen ethyl ester likely possesses low affinity for the therapeutic targets of fenoprofen. nih.gov The primary pharmacological activity is exerted by fenoprofen following its hydrolysis.
The principal biological targets of fenoprofen are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govnih.gov Fenoprofen acts as a non-selective inhibitor of these enzymes, which are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. drugbank.compatsnap.com The inhibition of prostaglandin (B15479496) synthesis is the primary mechanism behind the anti-inflammatory, analgesic, and antipyretic properties of fenoprofen. drugbank.comnih.gov
The (S)-enantiomer of fenoprofen is the pharmacologically active form, exhibiting significantly greater inhibitory effects on COX enzymes compared to the (R)-enantiomer. nih.govwikipedia.org The body can convert the less active (R)-isomer to the active (S)-isomer. wikipedia.org
In addition to its well-established role as a COX inhibitor, fenoprofen has been shown to activate peroxisome proliferator-activated receptors (PPAR)-alpha and -gamma. nih.gov This action may contribute to its anti-inflammatory effects by down-regulating the production of leukotriene B4. nih.gov
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
| Indomethacin | 0.063 | 0.48 | 7.6 |
| Diclofenac | 0.611 | 0.63 | 1.03 |
| Aspirin | 3.57 | 29.3 | 8.2 |
| Meloxicam | 36.6 | 4.7 | 0.12 |
| Piroxicam | - | 4.4 | - |
Data sourced from a study on human articular chondrocytes. nih.gov
There is a lack of specific studies detailing the receptor binding kinetics (association and dissociation rates) and thermodynamics (enthalpy and entropy changes) of fenoprofen or its ethyl ester with COX enzymes. Such studies would provide deeper insights into the molecular interactions driving the binding process.
Cellular Uptake and Intracellular Trafficking Mechanisms of this compound
The cellular uptake of this compound and its subsequent intracellular fate are critical steps in its conversion to the active drug and its ability to reach its target enzymes.
As an ester prodrug, this compound is more lipophilic than its parent compound, fenoprofen. scirp.orgscirp.org This increased lipophilicity is intended to facilitate its passage across cellular membranes via passive diffusion. scirp.org
Once hydrolyzed to fenoprofen, which is a monocarboxylic acid, its transport may be mediated by specific transporters. nih.gov Studies on other structurally related NSAIDs like ketoprofen (B1673614) and naproxen (B1676952) have indicated the involvement of monocarboxylic acid transporters (MCTs) in their cellular uptake. oup.com It is plausible that fenoprofen shares this transport mechanism.
Currently, there is no available research to suggest that this compound or fenoprofen are taken up by cells or expelled from them through endocytosis or exocytosis pathways. The primary mechanism of cellular entry for the prodrug is believed to be passive diffusion, while the active form may utilize carrier-mediated transport.
Receptor-Mediated Signaling Pathways Modulated by Fenoprofen (active form)
The primary signaling pathway modulated by fenoprofen is the prostaglandin synthesis pathway, through its inhibition of COX-1 and COX-2. nih.govnih.gov By blocking the production of prostaglandins, fenoprofen effectively dampens the downstream signaling cascades that lead to inflammation, pain, and fever. drugbank.compatsnap.com
The activation of PPAR-alpha and -gamma by fenoprofen suggests a modulation of gene transcription related to fatty acid metabolism and inflammation. drugbank.com Ligand activation of these nuclear receptors leads to their binding to specific DNA sequences known as PPAR response elements (PPREs), which in turn regulates the expression of target genes. drugbank.com
Downstream Signaling Cascade Activation or Inhibition
The inhibition of prostaglandin synthesis by fenoprofen has significant downstream effects on various signaling cascades. Prostaglandins, particularly prostaglandin E2 (PGE2), act on G-protein coupled receptors, leading to the activation of pathways that modulate inflammatory responses. By blocking PGE2 production, fenoprofen indirectly inhibits these downstream signaling events. One of the most critical pathways affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. Inflammatory stimuli typically lead to the production of prostaglandins, which can amplify the activation of NF-κB. This transcription factor then moves to the nucleus to promote the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By reducing prostaglandin levels, fenoprofen dampens this positive feedback loop, leading to decreased NF-κB activation and a subsequent reduction in the expression of its target inflammatory genes. nih.gov
Second Messenger Regulation
The interaction of prostaglandins with their receptors often leads to changes in the concentration of intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP) and calcium ions (Ca2+). For instance, the binding of PGE2 to its EP2 and EP4 receptors stimulates adenylyl cyclase to produce cAMP, which in turn activates Protein Kinase A (PKA). This pathway is involved in processes such as vasodilation and pain sensitization. Conversely, binding to the EP3 receptor can inhibit adenylyl cyclase, decreasing cAMP levels. By inhibiting the synthesis of PGE2, fenoprofen prevents these fluctuations in second messenger concentrations that are mediated by prostaglandins. This disruption in second messenger signaling contributes to its anti-inflammatory and analgesic effects by preventing the cellular responses triggered by these signaling molecules.
Enzyme Inhibition Kinetics at the Molecular Level (e.g., COX enzyme isoforms)
Fenoprofen is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). nih.gov The COX-1 isoform is constitutively expressed in many tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function. COX-2, on the other hand, is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation. mdpi.com
The inhibition of COX enzymes by NSAIDs of the propionic acid class, such as fenoprofen, is typically a rapid, reversible, and competitive process. nih.gov These drugs bind to the active site of the COX enzyme, preventing the substrate, arachidonic acid, from binding and being converted into prostaglandin H2, the precursor for other prostanoids. mdpi.com While specific IC50 values for this compound are not available, the data for fenoprofen and related profens illustrate the typical inhibitory profile for this class of drugs. The (S)-enantiomers of profens are generally the more pharmacologically active form, showing significantly greater potency in inhibiting COX enzymes compared to the (R)-enantiomers. mdpi.com
| Compound | Target Enzyme | Inhibition Value (IC50) | Notes |
|---|---|---|---|
| Naproxen | oCOX-1 | 340 nM | Demonstrates time-dependent inhibition. nih.gov |
| Naproxen | mCOX-2 | 180 nM | Demonstrates time-dependent inhibition. nih.gov |
| Indomethacin | COX-2 (AA oxygenation) | 2 µM | Inhibition after a 15-minute preincubation. acs.org |
| Indomethacin | COX-2 (2-AG oxygenation) | 5.5 µM | Inhibition after a 15-minute preincubation. acs.org |
Gene Expression and Proteomic Profiling in Cellular Models Exposed to this compound
Direct studies on the transcriptomic and proteomic effects of this compound or fenoprofen are limited. However, research on other NSAIDs, such as ibuprofen (B1674241), provides insight into the likely effects on gene and protein expression. These studies reveal that NSAIDs can alter the expression of genes involved in inflammation, neurodegenerative processes, and cellular defense.
Transcriptomic Analysis (RNA-Seq, Microarrays)
Transcriptomic analyses of cells or tissues treated with NSAIDs can reveal broad changes in gene expression. For example, a study on a mouse model of Alzheimer's disease showed that ibuprofen treatment altered the gene expression profile in the hippocampus. nih.govnih.gov This analysis identified several potential biomarker genes whose expression levels were changed by the NSAID treatment. nih.govnih.gov Genes involved in neurotransmitter signaling and peptide hormone production were among those affected. nih.gov While these findings are specific to ibuprofen and a disease model, they suggest that fenoprofen likely also modulates the expression of a range of genes beyond the direct targets of the prostaglandin pathway. Normalization of mRNA levels using stable endogenous reference genes is critical for the accuracy of such quantitative gene expression analyses. plos.org
Proteomic Analysis (Mass Spectrometry-Based Techniques)
Investigation of Off-Target Interactions at the Molecular and Cellular Level
While the primary targets of fenoprofen are the COX enzymes, like many drugs, it may have off-target effects. These are interactions with other proteins or cellular components that are not the intended therapeutic target. Some NSAIDs have been shown to have "substrate-selective" effects on COX-2, where they potently inhibit the oxygenation of endocannabinoids but are weak inhibitors of arachidonic acid oxygenation. nih.gov This suggests a more complex interaction with the enzyme than simple competitive inhibition and could be considered a nuanced on-target effect.
Furthermore, some research suggests that certain NSAIDs may interact with other pathways involved in inflammation and cancer, although these are often observed at concentrations higher than those required for COX inhibition. Identifying such off-target interactions is crucial for understanding the full pharmacological profile of a drug. Techniques like affinity-based protein profiling are designed to identify the molecular targets of small molecules in an unbiased manner and could be applied to fenoprofen to systematically search for off-target interactions.
Analytical and Bioanalytical Methodologies for Research Applications
Development of Quantitative Assays for Fenoprofen (B1672519) Ethyl Ester in Complex Biological Matrices
The quantification of Fenoprofen Ethyl Ester in biological samples such as plasma, serum, or urine is critical for pharmacokinetic and metabolic studies. The principles for developing such assays are well-established through extensive research on Fenoprofen and other non-steroidal anti-inflammatory drugs (NSAIDs).
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a primary technique for the sensitive and selective quantification of drug compounds in biological fluids. A rapid and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been successfully developed for the quantification of Fenoprofen in human plasma. nih.gov This methodology can be adapted for this compound.
The process typically involves protein precipitation followed by solid-phase extraction (SPE) to isolate the analyte from the plasma matrix. nih.gov Chromatographic separation is achieved on a C18 column with an isocratic mobile phase, such as methanol (B129727) and acetic acid in water. nih.gov For detection, electrospray ionization (ESI) in negative mode is commonly used for profens, followed by selected reaction monitoring (SRM) to ensure high selectivity and sensitivity. nih.gov For Fenoprofen, ion transitions of m/z 241/197 are monitored. nih.gov A similar approach could be developed for this compound, identifying its specific parent and product ions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile or semi-volatile compounds. While specific GC-MS methods for the direct analysis of this compound are not readily found in the literature, GC-MS is widely used for identifying fatty acid esters and other esters in various samples. notulaebotanicae.rosemanticscholar.org For analysis of a compound like this compound, a derivatization step might be employed to increase its volatility and thermal stability, although as an ester, it may be amenable to direct analysis. The sample would be injected into a heated port, vaporized, and separated on a capillary column before being detected by a mass spectrometer.
Capillary Electrophoresis (CE) and Related Techniques
Capillary Electrophoresis (CE) offers a high-efficiency, low-solvent consumption alternative to HPLC for the analysis of pharmaceuticals. researchgate.netmdpi.com Specifically, Capillary Zone Electrophoresis (CZE) has been used to resolve the enantiomers of Fenoprofen. nih.gov This method uses a background electrolyte containing a chiral selector, such as a cyclodextrin, to achieve separation. nih.gov The influence of buffer pH, concentration, and temperature on the separation is optimized to achieve high resolution in a short time. nih.gov For quantifying this compound, a similar CZE method or Micellar Electrokinetic Capillary Chromatography (MEKC) could be developed. MEKC is particularly useful for separating neutral compounds and could be applied to the analysis of the ester in pharmaceutical capsules or biological samples after extraction. nih.gov
Validation of Analytical Methods for Research Samples (e.g., linearity, precision, accuracy, sensitivity)
Method validation is essential to ensure that an analytical procedure is reliable, reproducible, and accurate for its intended purpose. The parameters for validation are defined by international guidelines, such as those from the International Council on Harmonisation (ICH). Validation data for several HPLC methods developed for the parent compound, Fenoprofen, demonstrate the performance expected from such assays.
Key validation parameters include:
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. For Fenoprofen, HPLC methods have shown excellent linearity with correlation coefficients (r²) of ≥ 0.999. nih.govwisdomlib.org
Precision: The closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (%RSD). For Fenoprofen, %RSD values for system and method precision have been reported as 0.69% and 0.5%, respectively. wisdomlib.orgwisdomlib.org
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies. For Fenoprofen, recovery percentages have been consistently between 96.4% and 103.7%. nih.govwisdomlib.org
Sensitivity: This is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
The following tables summarize validation data from published HPLC methods for Fenoprofen, which serve as a benchmark for methods that would be developed for this compound.
Table 1: Linearity and Sensitivity of HPLC Methods for Fenoprofen
| Parameter | Reported Value | Reference |
|---|---|---|
| Linearity Range (µg/mL) | 10 - 80 | wisdomlib.orgwisdomlib.org |
| Linearity Range (µg/mL) | 0.02 - 20 | nih.gov |
| Correlation Coefficient (r²) | 0.9998 | wisdomlib.org |
| Correlation Coefficient (r²) | ≥ 0.9996 | nih.gov |
| LOD (µg/mL) | 2.082 | wisdomlib.org |
| LOD (µg/mL) | 0.02 | researchgate.net |
| LOQ (µg/mL) | 6.92 | wisdomlib.org |
| LOQ (µg/mL) | 0.09 | researchgate.net |
Table 2: Precision and Accuracy of HPLC Methods for Fenoprofen
| Parameter | Reported Value | Reference |
|---|---|---|
| System Precision (%RSD) | 0.69 | wisdomlib.orgwisdomlib.org |
| Method Precision (%RSD) | 0.5 | wisdomlib.orgwisdomlib.org |
| Overall Precision (%CV) | ≤ 4.3 | nih.gov |
| Accuracy (% Recovery) | 99.4% - 100.8% | wisdomlib.org |
| Accuracy (% Recovery) | 96.4% - 103.7% | nih.gov |
Advanced Spectroscopic Techniques for Structural Elucidation of this compound Metabolites and Degradation Products
Identifying the structure of metabolites and degradation products is crucial for understanding the fate of a drug compound in the body and its stability under various conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation of chemical compounds, including pharmaceutical impurities and metabolites. conicet.gov.ar It provides detailed information about the chemical structure, connectivity, and stereochemistry of a molecule without the need for reference standards of the unknown compounds. conicet.gov.ar
For the analysis of this compound metabolites or degradation products, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.
¹H NMR: Provides information on the number and types of protons in a molecule.
¹³C NMR: Provides information on the carbon skeleton.
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular structure.
While specific studies on the degradation products of this compound using NMR are not available, the general workflow involves subjecting the compound to stress conditions (e.g., acid, base, oxidation) and then isolating the resulting products using techniques like preparative HPLC. conicet.gov.ar The pure isolates are then analyzed by high-resolution mass spectrometry to determine their molecular formula and by a suite of NMR experiments to confirm their definitive structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a definitive technique for the structural elucidation of this compound, providing a molecular fingerprint by identifying its constituent functional groups. The principle of FTIR spectroscopy lies in the absorption of infrared radiation by a molecule, which induces vibrations in its chemical bonds at specific frequencies. These frequencies are characteristic of the bond type, the atoms involved, and their molecular environment.
The FTIR spectrum of this compound displays several prominent absorption bands that confirm its chemical structure. A key diagnostic peak is the strong absorption band appearing in the 1730-1750 cm⁻¹ range, which is characteristic of the C=O (carbonyl) stretching vibration of the ester functional group. derpharmachemica.com This peak is crucial for differentiating the ester from its parent carboxylic acid, fenoprofen.
Further confirmation of the ester group is provided by the C-O stretching vibrations, which are typically observed in the 1100-1300 cm⁻¹ region. scienceandnature.org The aromatic character of the molecule is evidenced by C=C stretching vibrations within the phenyl ring, generally found between 1450-1600 cm⁻¹, and aromatic C-H stretching vibrations appearing above 3000 cm⁻¹. The aliphatic C-H bonds of the ethyl group and the propionate (B1217596) moiety give rise to stretching vibrations in the 2850-2980 cm⁻¹ region. derpharmachemica.com The collective pattern of these absorption bands provides a unique spectral signature for this compound. rjptonline.orgnih.gov
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Ester C=O | Stretch | 1730-1750 |
| Ester C-O | Stretch | 1100-1300 |
| Aromatic C=C | Stretch | 1450-1600 |
| Aromatic C-H | Stretch | >3000 |
| Aliphatic C-H | Stretch | 2850-2980 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed analytical method for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Due to the presence of a phenyl chromophore, this compound is amenable to quantification using this technique. researchgate.net
In a suitable solvent such as methanol or ethanol (B145695), the UV spectrum of this compound exhibits a maximum absorption wavelength (λmax) at approximately 272 nm. researchgate.net This absorption corresponds to the π → π* electronic transitions within the aromatic ring system of the molecule. The Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution, provides the basis for quantitative analysis.
For the quantification of this compound, a calibration curve is established by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. The concentration of an unknown sample can then be accurately determined by measuring its absorbance and interpolating the value from the calibration curve. This method is valued for its simplicity, rapidity, and cost-effectiveness in research settings.
Table 2: UV-Vis Spectroscopic Data for this compound
| Parameter | Value |
| Maximum Absorption Wavelength (λmax) | ~272 nm researchgate.net |
| Molar Absorptivity (ε) | Dependent on solvent and specific experimental conditions |
| Typical Solvents | Ethanol, Methanol, Acetonitrile |
Chiral Analysis Methods for Enantiomeric Purity and Isomer Separation
Fenoprofen is a chiral molecule that exists as two enantiomers: (S)-(+)-fenoprofen and (R)-(-)-fenoprofen. Consequently, this compound is also chiral, and the separation and quantification of its enantiomers are often necessary. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for this purpose. acs.orgnih.gov
Chiral HPLC relies on the differential interaction of the enantiomers with the CSP, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have been successfully used for the resolution of profen enantiomers. acs.org The composition of the mobile phase, which is typically a mixture of a nonpolar solvent like n-hexane and a polar modifier such as isopropanol, is carefully optimized to achieve baseline separation of the enantiomers. researchgate.net
An alternative approach involves derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral stationary phase. Gas chromatography (GC) with a chiral capillary column is another viable method for the enantioselective analysis of Fenoprofen and its derivatives.
Sample Preparation Techniques for Enhanced Analytical Sensitivity and Selectivity
Meticulous sample preparation is a prerequisite for the accurate and precise analysis of this compound, particularly when dealing with complex biological or environmental matrices and low analyte concentrations. The primary objectives of sample preparation are to eliminate interfering substances, concentrate the analyte, and ensure its compatibility with the chosen analytical technique. scispace.com
Liquid-liquid extraction (LLE) is a conventional method for extracting this compound from aqueous samples. This technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent in which it has a higher affinity. The organic layer containing the analyte is then separated, concentrated, and subjected to analysis.
Solid-phase extraction (SPE) is a more modern and efficient technique that often provides higher recoveries and cleaner extracts compared to LLE. nih.govnyc.gov In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is subsequently eluted with a small volume of an appropriate solvent. For a compound with the characteristics of this compound, reversed-phase sorbents like C18 or C8 are commonly employed. nih.govphenomenex.com
Table 3: Common Sample Preparation Techniques for this compound Analysis
| Technique | Principle | Advantages | Common Application |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple and cost-effective. | Extraction from aqueous samples. |
| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by selective elution. scispace.com | High recovery, cleaner extracts, potential for automation. nih.gov | Extraction from complex matrices such as biological fluids. nyc.gov |
Structure Activity and Structure Metabolism Relationship Sar/smr Analyses
Influence of the Ester Moiety on Molecular Interactions with Biological Targets
The conversion of fenoprofen's carboxylic acid to an ethyl ester fundamentally alters its interaction with biological targets, most notably the COX enzymes. The carboxylate group of fenoprofen (B1672519) is critical for its binding to the active site of COX, where it is believed to interact with key amino acid residues. Esterification of this group in Fenoprofen Ethyl Ester would prevent these direct interactions, rendering the molecule inactive as a COX inhibitor in its ester form.
The ethyl ester moiety, being more lipophilic than the carboxylic acid, could influence the compound's distribution and partitioning into lipid bilayers of cell membranes. nih.gov This increased lipophilicity might facilitate its passage through biological membranes, potentially enhancing its absorption and tissue penetration. However, for pharmacological activity to be exerted, the ester must be hydrolyzed in vivo by esterases to release the active fenoprofen. acs.org The orientation and conformation of the ethyl ester within the active site of metabolic enzymes will be crucial for its conversion rate.
Impact of Structural Modifications on Metabolic Stability and Biotransformation Pathways
The metabolic fate of this compound is anticipated to be significantly different from that of fenoprofen. Fenoprofen is primarily metabolized in the liver through two main pathways: glucuronidation of the carboxylic acid and hydroxylation of the phenyl ring to form 4'-hydroxyfenoprofen, which is largely inactive. drugbank.comdrugs.com
The primary metabolic pathway for this compound, as a prodrug, would be its hydrolysis by carboxylesterases to yield the active fenoprofen and ethanol (B145695). nih.gov These enzymes are ubiquitous in the body, particularly in the liver, plasma, and kidney, which would likely lead to rapid conversion. acs.org The rate of this hydrolysis will be a key determinant of the prodrug's pharmacokinetic profile.
| Metabolic Pathway | Parent Compound (Fenoprofen) | Prodrug (this compound) | Primary Metabolite(s) | Key Enzymes |
| Hydrolysis | N/A | Primary | Fenoprofen, Ethanol | Carboxylesterases |
| Glucuronidation | Major | Secondary (after hydrolysis) | Fenoprofen glucuronide | UGTs |
| Hydroxylation | Major | Secondary (after hydrolysis) | 4'-hydroxyfenoprofen | CYP450 enzymes |
Comparative Studies with Analogues and Other Fenoprofen Derivatives
Comparing this compound to other fenoprofen derivatives, such as its calcium salt, reveals differences in their intended applications. The salt form aims to improve solubility and dissolution rate, while the ethyl ester prodrug strategy is primarily aimed at masking the carboxylic acid to improve membrane permeability and potentially reduce local gastrointestinal toxicity. sigmaaldrich.com The biological performance of this compound would be benchmarked against fenoprofen in terms of efficacy, onset of action, and side effect profile.
Computational Approaches to SAR/SMR Prediction and Elucidation
Computational methods are invaluable for predicting the properties and behavior of hypothetical molecules like this compound.
QSAR models correlate the chemical structure of compounds with their biological activity. wikipedia.org For this compound, QSAR studies would be predictive rather than retrospective. Models built on existing NSAID data could be used to predict the potential anti-inflammatory activity of the released fenoprofen. arabjchem.org Key descriptors in such models often include lipophilicity (logP), electronic parameters (pKa), and steric parameters. researchgate.net The ethyl ester would significantly increase the predicted logP value compared to fenoprofen, which would be a primary variable in any QSAR model predicting its absorption and distribution.
| Compound | Calculated LogP (approx.) | Predicted Membrane Permeability | Predicted Aqueous Solubility |
| Fenoprofen | 3.3 | Moderate | Low |
| This compound | >4.0 | High | Very Low |
Ligand-based approaches would involve comparing the 3D shape and electronic properties of this compound to known substrates of esterases to predict its susceptibility to hydrolysis. Pharmacophore modeling could identify the key features required for efficient binding to these enzymes.
Structure-based drug design would utilize the crystal structures of carboxylesterases to dock this compound into the active site. This would allow for the visualization of potential binding modes and the prediction of binding affinity, providing insights into the rate of hydrolysis. Similarly, docking studies of the parent fenoprofen into the active site of COX enzymes are well-established and form the basis of our understanding of its mechanism of action.
Rational Design Principles for Optimized Prodrug Structures Based on SAR/SMR Findings
The theoretical analysis of this compound's SAR and SMR provides a foundation for the rational design of optimized prodrugs. The primary goal of such optimization would be to control the rate of hydrolysis to achieve a desired pharmacokinetic profile. nih.gov
For instance, modifying the ester moiety from ethyl to a bulkier or more electronically distinct group could modulate the rate of enzymatic cleavage. A slower hydrolysis rate might lead to a more sustained release of fenoprofen, potentially allowing for less frequent dosing. Conversely, a more rapidly hydrolyzed ester could be desirable for a faster onset of action.
Furthermore, the prodrug strategy could be expanded to create mutual prodrugs, where fenoprofen is ester-linked to another therapeutic agent, offering the potential for synergistic effects or combination therapy in a single molecule. mdpi.com The design of such molecules would heavily rely on the principles of SAR and SMR to ensure that both active components are released at the appropriate site and rate.
Chemical Stability and Degradation Kinetics
Hydrolytic Degradation Pathways of Fenoprofen (B1672519) Ethyl Ester
Hydrolysis represents a primary degradation pathway for ester-containing compounds. The susceptibility of the ester bond in Fenoprofen Ethyl Ester to cleavage is significantly influenced by pH, temperature, and the ionic strength of the surrounding medium. This degradation process would yield Fenoprofen and ethanol (B145695) as the primary products.
The stability of this compound is expected to be highly dependent on the pH of the aqueous environment. Ester hydrolysis can be catalyzed by both acids and bases. Generally, for simple esters, the rate of hydrolysis is minimal in the slightly acidic to neutral pH range (pH 3-6) and increases significantly in both acidic and alkaline conditions.
In acidic media, the hydrolysis is specific-acid catalyzed, involving the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In alkaline media, the hydrolysis is base-catalyzed, proceeding through the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, which is a more rapid process.
Hypothetical pH-Dependent Hydrolysis of this compound at 25°C
| pH | Apparent First-Order Rate Constant (k_obs, day⁻¹) | Half-life (t₁/₂, days) |
|---|---|---|
| 1.2 | 0.045 | 15.4 |
| 3.0 | 0.008 | 86.6 |
| 5.0 | 0.005 | 138.6 |
| 7.4 | 0.025 | 27.7 |
| 9.0 | 0.150 | 4.6 |
Note: The data in this table is hypothetical and intended for illustrative purposes to show the expected trend for an ester compound. Actual values for this compound would need to be determined experimentally.
The rate of hydrolysis of this compound is expected to increase with temperature, following the principles of the Arrhenius equation. An increase in temperature provides the necessary activation energy for the hydrolytic reaction to occur at a faster rate. For many pharmaceutical esters, a 10°C rise in temperature can lead to a 2- to 4-fold increase in the degradation rate.
The ionic strength of the medium can also influence the hydrolysis rate, although this effect is generally less pronounced than that of pH and temperature. The effect of ionic strength on reaction kinetics is described by the Brønsted-Bjerrum equation. For the reaction between ions of opposite charge, such as the attack of a hydroxide ion on a protonated ester, an increase in ionic strength would decrease the reaction rate. Conversely, for reactions between ions of the same charge, an increase in ionic strength would increase the rate. The specific effect on this compound hydrolysis would depend on the reaction mechanism dominating at a given pH.
Oxidative Degradation Mechanisms and Susceptibility to Oxidation
Fenoprofen itself has been noted to be sensitive to degradation by air, suggesting a susceptibility to oxidation. The molecular structure of this compound contains a diphenyl ether moiety, which can be a site for oxidative degradation. Oxidation can be initiated by atmospheric oxygen (autoxidation), light, or the presence of trace metal ions.
The degradation process is likely to proceed via a free radical mechanism. The ether linkage could be a primary target, potentially leading to cleavage of the C-O bond and the formation of phenolic and other degradation products. The benzylic carbon atom (the carbon to which the carboxyl group is attached) could also be susceptible to oxidation.
Potential oxidative degradation could lead to the formation of hydroperoxides, which can then decompose into a variety of other products, including ketones, aldehydes, and carboxylic acids. The presence of antioxidants in a formulation would likely be necessary to inhibit oxidative degradation of this compound.
Photolytic Degradation Studies and Light Sensitivity Assessment
The parent compound, Fenoprofen, is known to be sensitive to light. It is therefore highly probable that this compound also exhibits photosensitivity. Photodegradation occurs when the molecule absorbs light energy, leading to an excited electronic state that can then undergo various chemical reactions.
The aromatic rings and the carbonyl group in the this compound molecule are chromophores that can absorb ultraviolet (UV) radiation. Upon absorption of UV light, the molecule can undergo reactions such as photo-cleavage, photo-oxidation, and photo-rearrangement. The diphenyl ether linkage is a known photosensitive functional group and could be a primary site of photolytic degradation. Studies on other NSAIDs have shown that photodegradation can lead to decarboxylation, cleavage of ether bonds, and the formation of colored degradants. To ensure the stability of this compound, protection from light during storage and in formulated products would be essential.
Identification and Characterization of Degradation Products and Impurities
The primary degradation product of the hydrolytic pathway for this compound would be Fenoprofen and ethanol .
Oxidative degradation could lead to a more complex mixture of impurities. Based on the structure, potential oxidative degradation products could include:
Phenolic compounds resulting from the cleavage of the ether linkage.
Ketone derivatives formed by oxidation of the benzylic position.
Further oxidation products of the aromatic rings.
Photolytic degradation could also generate a variety of products, some of which may be similar to those formed through oxidation. Decarboxylation of the parent fenoprofen (formed after hydrolysis) upon light exposure is also a possibility.
The identification and characterization of these degradation products would typically be carried out using a combination of chromatographic and spectroscopic techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Kinetic Modeling of Degradation Processes
To predict the shelf-life and establish appropriate storage conditions for this compound, kinetic modeling of its degradation is crucial. The degradation data obtained from stability studies under various conditions (pH, temperature, light intensity) can be used to develop a mathematical model that describes the rate of degradation.
For hydrolytic degradation, the observed degradation rate constant (kobs) can often be described by the following equation, which accounts for acid-catalyzed (kH+), neutral (kH₂O), and base-catalyzed (kOH-) pathways:
kobs = kH+[H⁺] + kH₂O + kOH-[OH⁻]
By determining the rate constants at different pH values and temperatures, a comprehensive kinetic model can be developed. This model can then be used to predict the stability of this compound under any given pH and temperature conditions.
For photostability, kinetic models would relate the rate of degradation to the intensity and wavelength of the light source. These models are essential for designing appropriate packaging to protect the drug product from light-induced degradation.
The development of a robust kinetic model for the degradation of this compound would require systematic experimental studies to generate the necessary data. Such models are invaluable tools in pharmaceutical development for ensuring the quality, safety, and efficacy of the final drug product.
Stabilization Strategies for Chemical Integrity of this compound in Research Settings
This compound, as a research chemical, is susceptible to degradation pathways that can compromise sample integrity and experimental outcomes. The primary routes of degradation are hydrolysis of the ester linkage and oxidative or photolytic degradation of the core fenoprofen structure. Implementing appropriate stabilization strategies is crucial for maintaining its chemical purity and integrity in a research laboratory environment. These strategies focus on controlling environmental factors such as moisture, pH, oxygen, and light.
The stability of this compound is significantly influenced by the conditions under which it is stored and handled. Forced degradation studies performed on the parent compound, fenoprofen calcium, indicate that the molecule is particularly susceptible to oxidative conditions, while showing relative stability against acid, base, thermal, and photolytic stress over short durations. However, as an ester, this compound is inherently prone to hydrolysis, a reaction that is catalyzed by the presence of acid or, more significantly, base. Studies on esters of other non-steroidal anti-inflammatory drugs (NSAIDs) consistently demonstrate that while they are generally stable in acidic environments (pH 1.2), they undergo hydrolysis at neutral and alkaline pH values (pH 6.8 and higher).
Therefore, a multi-faceted approach is required to ensure the long-term stability of this compound for research purposes. This involves meticulous control of the storage atmosphere, solvent choice, temperature, and light exposure.
Control of Hydrolysis
Hydrolysis, the cleavage of the ethyl ester bond to yield fenoprofen and ethanol, is a primary concern. This reaction is significantly accelerated by the presence of water and is catalyzed by hydronium or hydroxide ions.
Moisture Exclusion: The most critical step to prevent hydrolysis is the rigorous exclusion of moisture. This compound should be stored in a tightly sealed container, preferably within a desiccator containing a drying agent like silica (B1680970) gel or anhydrous calcium sulfate. researchgate.net For long-term storage, flushing the container with an inert gas such as argon or nitrogen can displace moisture-laden air. researchgate.net
Aprotic Solvents: When preparing stock solutions, the use of dry, aprotic solvents (e.g., anhydrous dimethyl sulfoxide (B87167) (DMSO), acetonitrile, or dichloromethane) is paramount. It is advisable to use solvents from freshly opened bottles or those stored over molecular sieves to ensure minimal water content. Aqueous buffer solutions should be avoided for long-term storage. If aqueous solutions are experimentally necessary, they should be prepared fresh and used immediately.
pH Control: If the compound must be dissolved in a protic or aqueous medium for an experiment, the pH should be maintained in the acidic range (ideally pH < 5) to minimize the rate of base-catalyzed hydrolysis, which is significantly faster than acid-catalyzed hydrolysis for esters.
The following table illustrates the expected relative stability of this compound in different solvent and pH conditions, based on the known behavior of analogous NSAID esters.
Table 1: Predicted Relative Hydrolytic Stability of this compound
| Storage Condition | Anticipated Primary Degradation Pathway | Predicted Stability | Rationale |
|---|---|---|---|
| Solid, in desiccator at -20°C | Minimal | High | Low temperature and exclusion of moisture minimize hydrolytic and other degradation pathways. |
| Solution in Anhydrous DMSO | Minimal | High | Aprotic solvent prevents hydrolysis. |
| Solution in Aqueous Buffer (pH 4.0) | Acid-Catalyzed Hydrolysis | Moderate | Ester hydrolysis is slow under acidic conditions. nih.gov |
| Solution in Aqueous Buffer (pH 7.4) | Base-Catalyzed Hydrolysis | Low | Hydrolysis is significantly faster at neutral and alkaline pH. nih.gov |
| Solution in Aqueous Buffer (pH 9.0) | Base-Catalyzed Hydrolysis | Very Low | The rate of base-catalyzed hydrolysis increases with pH. |
Prevention of Oxidative Degradation
Forced degradation studies on fenoprofen reveal a vulnerability to oxidation. semanticscholar.orgmdpi.com The ether linkage and the phenyl rings in the molecule are potential sites for oxidative attack by atmospheric oxygen or reactive oxygen species, which can be initiated by light or trace metal impurities.
Inert Atmosphere: Storing the compound under an inert atmosphere, such as argon or nitrogen, is an effective way to displace oxygen and prevent oxidation. researchgate.net This is particularly important for long-term storage of both the solid material and solutions.
Use of Antioxidants: For solutions that may be handled frequently or stored for intermediate periods, the addition of a suitable antioxidant can be beneficial. google.com Antioxidants function by scavenging free radicals that initiate oxidative chain reactions. google.com Common antioxidants used in research settings include butylated hydroxytoluene (BHT) or ascorbic acid, typically added at low concentrations (e.g., 0.01-0.1%). nih.gov The choice of antioxidant must be compatible with the intended downstream application to avoid experimental interference.
The potential effect of an antioxidant on stabilizing this compound in solution is demonstrated in the following conceptual data table.
Table 2: Conceptual Effect of Antioxidant on this compound Stability in Solution*
| Sample | Storage Condition | Assay Purity after 3 Months (%) |
|---|---|---|
| This compound in DMSO | Air atmosphere, Room Temperature, Exposed to light | ~92% |
| This compound in DMSO with 0.05% BHT | Air atmosphere, Room Temperature, Exposed to light | ~98% |
*Data are illustrative and represent the expected protective effect of an antioxidant against oxidative degradation.
Mitigation of Photodegradation
Like its parent compound and many other NSAIDs, this compound may be susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation. scirp.orgresearchgate.net Photons can provide the energy to initiate cleavage of chemical bonds or trigger oxidative reactions.
Light Protection: Solid samples and solutions should always be stored in amber-colored vials or containers that block UV and visible light. researchgate.net
Controlled Laboratory Environment: When handling the compound, work should be carried out under subdued lighting conditions whenever possible. Direct exposure to sunlight or strong artificial lighting should be avoided.
By implementing a comprehensive strategy that includes storage at low temperatures (e.g., -20°C), exclusion of moisture and oxygen, and protection from light, the chemical integrity of this compound can be effectively maintained in a research setting, ensuring the reliability and reproducibility of experimental results.
Advanced Computational and in Silico Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity of Fenoprofen (B1672519) Ethyl Ester
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. For fenoprofen and its derivatives, these calculations provide insights into molecular stability, reactivity, and potential interaction sites.
DFT studies on the parent compound, fenoprofen, have been performed to calculate various quantum chemical descriptors. These descriptors offer a lens through which the behavior of fenoprofen ethyl ester can be inferred, as the addition of an ethyl ester group will subtly modulate these electronic properties. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
Other calculated global reactivity descriptors for fenoprofen include ionization potential, electron affinity, hardness (η), softness (S), chemical potential (μ), electronegativity (χ), and the electrophilicity index (ω). researchgate.net Hardness and softness are related to the HOMO-LUMO gap and indicate the molecule's resistance to changes in its electron distribution. A more stable molecule will have a higher hardness value. researchgate.net The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts additional electronic charge. researchgate.net
While specific DFT calculations for this compound are not extensively published, the data for fenoprofen provides a strong theoretical foundation. The esterification of the carboxylic acid group is expected to slightly alter the electron distribution and, consequently, these quantum chemical parameters.
Table 1: Calculated Global Reactivity Descriptors for Fenoprofen (as a proxy for this compound)
| Descriptor | Value |
|---|---|
| Ionization Potential (Ip) | 6.26 eV |
| Electron Affinity (Ea) | 0.90 eV |
| Hardness (η) | 2.68 |
| Electronegativity (χ) | 3.58 |
| Softness (S) | 5.36 |
| Chemical Potential (μ) | -3.58 |
Data sourced from DFT/B3LYP/6311G++(d,p) level of theory calculations on fenoprofen. researchgate.net
Molecular Dynamics Simulations of Compound-Protein Interactions and Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with biological targets over time. For this compound, MD simulations can provide crucial insights into its interaction with cyclooxygenase (COX) enzymes, the primary targets of NSAIDs, and its conformational flexibility.
MD simulations can model the binding of this compound to the active site of COX-1 and COX-2, revealing the stability of the ligand-protein complex. These simulations can elucidate the key amino acid residues involved in the interaction and the nature of the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. The dynamic nature of these simulations allows for the observation of conformational changes in both the ligand and the protein upon binding, providing a more realistic representation of the biological system compared to static docking studies.
Furthermore, MD simulations can be used to study the conformational dynamics of this compound in different environments, such as in aqueous solution or within a lipid bilayer, which is relevant for understanding its absorption and distribution. By analyzing the trajectory of the molecule over time, researchers can identify the most stable conformations and the flexibility of different parts of the molecule. This information is valuable for understanding its structure-activity relationship and for the design of new derivatives with improved properties.
In Silico Prediction of ADMET Properties (Theoretical Absorption, Distribution, Metabolism, Excretion, Toxicity)
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery and development. In silico ADMET prediction tools leverage computational models to estimate these properties from the molecular structure, offering a rapid and cost-effective way to assess the drug-likeness of a compound. ecust.edu.cnmdpi.com
For this compound, as a prodrug, its ADMET profile is crucial for its therapeutic success. The esterification of the carboxylic acid group in fenoprofen is intended to improve its absorption and reduce gastrointestinal toxicity. nih.gov In silico models can predict various ADMET parameters for this compound.
Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and oral bioavailability can be predicted. The increased lipophilicity of the ethyl ester compared to the parent carboxylic acid is expected to enhance its passive diffusion across biological membranes. scirp.org
Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration can be made. High plasma protein binding is a known characteristic of profens. nih.gov
Metabolism: In silico tools can predict the susceptibility of this compound to metabolism by cytochrome P450 (CYP) enzymes. The ester linkage is expected to be hydrolyzed by esterases in the body to release the active fenoprofen.
Excretion: Properties related to the elimination of the compound from the body, such as renal clearance, can be estimated.
Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition). ecust.edu.cnresearchgate.net The prodrug strategy aims to reduce the local toxicity of fenoprofen in the gastrointestinal tract. mdpi.com
Table 2: Theoretical ADMET Profile of this compound
| ADMET Property | Predicted Outcome | Rationale/Significance |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Increased lipophilicity of the ester is expected to improve passive absorption. |
| Caco-2 Permeability | High | Indicates good potential for crossing the intestinal epithelium. |
| Oral Bioavailability | Good | Dependent on absorption and first-pass metabolism. |
| Distribution | ||
| Plasma Protein Binding (PPB) | High | Typical for profen drugs, affecting the free drug concentration. |
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Important for assessing potential central nervous system effects. |
| Metabolism | ||
| CYP450 Substrate/Inhibitor | Predicted to be a substrate for certain CYPs. | Determines the metabolic pathways and potential for drug-drug interactions. |
| Hydrolysis | High | The ester bond is designed to be cleaved by esterases to release active fenoprofen. |
| Excretion | ||
| Renal Clearance | Low | The active metabolite, fenoprofen, is primarily cleared by the kidneys after metabolism. |
| Toxicity | ||
| Ames Mutagenicity | Predicted to be non-mutagenic. | Indicates a low likelihood of causing DNA mutations. |
| Hepatotoxicity | Low to Moderate | A potential concern for many NSAIDs. |
| hERG Inhibition | Low | Predicts a low risk of cardiotoxicity. |
Molecular Docking Studies and Binding Site Analysis for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are primarily focused on its interaction with the COX-1 and COX-2 enzymes. These studies can predict the binding affinity and the specific interactions that stabilize the ligand in the active site of the enzyme.
The binding site analysis reveals the key amino acid residues that are crucial for ligand recognition and binding. For COX-2, important residues include Tyr355, Arg513, and Val523. mdpi.com By comparing the docking scores and binding modes of this compound with those of fenoprofen and other selective COX-2 inhibitors, it is possible to predict its potential for COX-2 selectivity.
Table 3: Predicted Interactions of this compound with COX-2 Active Site Residues
| Interacting Residue | Type of Interaction |
|---|---|
| Arg120 | Potential for weak hydrogen bonding with the ester carbonyl. |
| Tyr355 | Hydrophobic interaction. |
| Val349 | Hydrophobic interaction. |
| Leu352 | Hydrophobic interaction. |
| Ser530 | Potential for hydrogen bonding. |
| Phe518 | Hydrophobic interaction. |
Machine Learning and Artificial Intelligence Applications in Prodrug Design and Property Prediction
Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms to predict the anti-inflammatory activity and other biological properties of a series of fenoprofen derivatives. These models learn the relationship between the chemical structure (represented by molecular descriptors) and the biological activity, allowing for the prediction of the activity of new, untested compounds. youtube.com
ML models are also extensively used for ADMET prediction, as discussed in the previous section. These models are trained on large datasets of compounds with known ADMET properties and can predict these properties for new molecules with high accuracy. mdpi.comresearchgate.net
Furthermore, generative AI models can be used in the de novo design of novel prodrugs of fenoprofen. These models can generate new molecular structures with desired properties, such as improved bioavailability, reduced toxicity, and specific targeting capabilities. By learning from existing chemical data, these models can propose innovative prodrug strategies beyond simple esterification.
Cheminformatics Approaches for Analog Mining, Virtual Screening, and Property-Based Compound Prioritization
Cheminformatics combines chemistry, computer science, and information science to analyze and manage large chemical datasets. For this compound, cheminformatics approaches are valuable for exploring the chemical space around this molecule and identifying other potential prodrugs.
Analog Mining: By searching chemical databases for molecules with similar structures or properties to this compound, it is possible to identify other ester prodrugs of fenoprofen or other profens that have been synthesized or studied. This can provide valuable information on the structure-activity and structure-property relationships of this class of compounds.
Virtual Screening: Large libraries of virtual compounds can be screened in silico to identify those with a high probability of binding to the COX enzymes and possessing favorable ADMET properties. This process involves filtering compounds based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five), predicted activity from QSAR models, and docking scores.
Property-Based Compound Prioritization: Following virtual screening, cheminformatics tools can be used to prioritize the most promising candidates for synthesis and experimental testing. This involves a multi-parameter optimization approach, where compounds are ranked based on a combination of predicted properties, such as potency, selectivity, solubility, and toxicity. This allows researchers to focus their efforts on the compounds with the highest likelihood of success.
Novel Research Paradigms and Future Outlook
Exploration of Fenoprofen (B1672519) Ethyl Ester in Advanced Drug Delivery Systems Research
The conversion of Fenoprofen's carboxylic acid group into an ethyl ester significantly increases its lipophilicity. This fundamental change is the cornerstone for its exploration in advanced drug delivery systems, as it can enhance passive membrane permeability. scirp.orgresearchgate.net Research on the parent compound, Fenoprofen, has already demonstrated its suitability for incorporation into novel delivery systems like proliposomes and elastic nanovesicles for topical delivery, aiming to bypass systemic side effects. ijpsi.orgnih.govresearchgate.net
Nanocarrier Encapsulation and Targeted Delivery Strategies
The increased lipophilicity of Fenoprofen Ethyl Ester makes it an excellent candidate for encapsulation within lipid-based nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). These systems can shield the drug from premature degradation and control its release. The ester's enhanced compatibility with the lipid matrix could theoretically lead to higher drug loading capacity and encapsulation efficiency compared to its more hydrophilic parent drug. researchgate.net
Targeted delivery strategies could involve functionalizing the surface of these nanocarriers with ligands (e.g., antibodies, peptides) that recognize specific receptors on target cells, such as inflamed tissues. Upon reaching the target site, the nanocarrier would release this compound, which can then permeate the cell membrane more readily than Fenoprofen itself. Intracellular esterases would subsequently hydrolyze the ester, releasing the active Fenoprofen inside the target cell, thereby maximizing local efficacy and minimizing systemic exposure.
Table 1: Illustrative Comparison of Properties for Nanocarrier Formulation| Parameter | Fenoprofen | This compound (Hypothetical) | Rationale for Research |
|---|---|---|---|
| LogP (Lipophilicity) | ~3.3 | >4.0 | Higher lipophilicity may improve interaction and loading within lipid nanocarriers. |
| Aqueous Solubility | Poorly soluble | Very poorly soluble | Encapsulation is crucial for administering the highly insoluble ester form. |
| Potential Encapsulation Efficiency | Moderate | High | Increased affinity for the lipid core of nanocarriers could lead to higher encapsulation rates. |
Controlled Release Systems for Research Applications
Controlled-release formulations are designed to maintain steady therapeutic levels of a drug over an extended period. Polymers such as ethyl cellulose (B213188) and hydroxypropyl methylcellulose are often used to create a matrix that governs the rate of drug release. google.comnih.govnih.gov The inclusion of this compound in such a matrix introduces a two-step release mechanism: the initial diffusion of the ester from the matrix, followed by its enzymatic conversion to the active drug.
This dual mechanism could be exploited in research to fine-tune release kinetics. For instance, by varying the polymer composition and the concentration of the ester, researchers could develop systems with near zero-order release profiles, which are highly desirable for predictable and sustained drug action. Such systems would be invaluable research tools for studying the long-term cellular effects of continuous Fenoprofen exposure in vitro.
Application of this compound as a Chemical Biology Tool or Probe
A chemical probe is a selective small-molecule that can be used to study the function of proteins and biological pathways in their natural context. escholarship.org this compound holds potential as a chemical probe for investigating the activity and localization of intracellular carboxylesterases. Because the ester is biologically inactive until hydrolyzed, its conversion to Fenoprofen can serve as a reporter of esterase activity.
By applying this compound to cell cultures or tissue samples and subsequently measuring the spatial and temporal formation of Fenoprofen using techniques like mass spectrometry imaging, researchers could map out regions of high esterase activity. To be validated as a reliable probe, its specificity for certain esterases and any potential off-target effects would need to be rigorously characterized, often by comparing its effects to an inactive, structurally similar control molecule. escholarship.org
Integration with Systems Biology and Omics Approaches for Holistic Understanding
Systems biology combines experimental data from various "omics" platforms (genomics, transcriptomics, proteomics, metabolomics) with computational modeling to understand complex biological systems. frontiersin.orgplos.org This approach can provide a comprehensive, unbiased view of a drug's mechanism of action and its off-target effects.
A systems biology approach could be employed to compare the global cellular responses to Fenoprofen versus this compound. For example, researchers could treat a relevant cell line (e.g., synoviocytes for arthritis research) with both compounds and perform transcriptomic (RNA-seq) and proteomic analyses. The resulting data could reveal distinct pathways affected by the ester prodrug that are not perturbed by the parent drug, potentially related to its cellular uptake, intracellular trafficking, or interactions before hydrolysis. This holistic understanding is crucial for predicting both efficacy and potential unforeseen effects. Research on the related compound fenofibrate has already demonstrated the power of this approach in identifying unique biological pathways affected by a drug. nih.govnih.gov
Table 2: Hypothetical Multi-Omics Experimental Design| Omics Level | Methodology | Research Question |
|---|---|---|
| Transcriptomics | RNA-Sequencing | Which genes are differentially expressed in response to the ester vs. the parent drug? |
| Proteomics | Mass Spectrometry (e.g., SWATH-MS) | How does the cellular protein landscape change? Are different signaling pathways activated? |
| Metabolomics | LC-MS/GC-MS | Does the ester prodrug alter cellular metabolism differently before its conversion to Fenoprofen? |
| Lipidomics | Specialized Mass Spectrometry | Does the lipophilic nature of the ester cause unique perturbations in lipid membranes or signaling? |
Development of Biosensors and Advanced Detection Methodologies for this compound and its Metabolites
Biosensors are analytical devices that combine a biological recognition element with a transducer to detect a specific substance. nih.gov While no specific biosensors for this compound currently exist, their development would be a significant advancement for research applications.
Potential biosensor designs could include:
Enzyme-Based Electrochemical Biosensors : An electrode could be functionalized with an immobilized esterase. mdpi.com When a sample containing this compound is introduced, the enzyme would hydrolyze it, producing Fenoprofen and causing a detectable change in pH or generating an electrochemical signal, allowing for real-time quantification.
Affinity-Based Biosensors : This approach would involve developing specific recognition elements, such as aptamers (single-stranded DNA/RNA) or antibodies, that bind selectively to this compound. nih.gov These elements could be integrated into various transducer platforms (e.g., optical, piezoelectric) to create highly specific sensors for detecting the intact prodrug in complex biological samples.
Advanced detection methods, such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), would be essential for distinguishing and quantifying the ester, the parent drug, and their respective metabolites in pharmacokinetic and cell-based studies.
Challenges and Opportunities in Ester Prodrug Research Beyond Traditional Therapeutic Applications
The study of ester prodrugs like this compound presents both challenges and exciting opportunities that extend beyond conventional drug delivery.
Challenges:
Enzymatic Variability : The rate of hydrolysis of an ester prodrug can vary significantly between individuals and tissues due to differences in esterase expression and activity, making it challenging to predict its activation kinetics. scirp.org
Chemical Stability : An ideal ester prodrug must be stable enough to prevent premature degradation during storage and in transit to its target, yet labile enough to be efficiently cleaved at the desired site of action. sciensage.infoif-pan.krakow.pl Balancing this stability-reactivity profile is a key challenge.
Predictive Models : The translation of results from animal models to humans can be problematic, as esterase activity can differ across species. scirp.org
Opportunities:
Enzyme-Specific Targeting : Research can focus on designing esters that are selectively cleaved by esterases that are overexpressed in specific disease states or tissues, leading to highly targeted drug activation.
Stimuli-Responsive Systems : Ester linkages can be designed to be sensitive to triggers other than enzymes, such as specific pH ranges found in tumors or inflamed tissues, offering another layer of targeted release.
Diagnostic Applications : Ester prodrugs could be adapted for diagnostic purposes. For instance, a this compound analog linked to a fluorescent reporter could be used to image esterase activity in living cells or organisms.
The continued exploration of this compound and other ester prodrugs in these novel contexts will undoubtedly push the boundaries of pharmaceutical science, leading to more sophisticated research tools and a deeper understanding of drug-target interactions.
Ethical Considerations and Best Practices in Pre-clinical Research Involving this compound
Pre-clinical research involving any chemical entity, including this compound, necessitates a robust ethical framework to ensure the humane treatment of laboratory animals and the scientific validity of the research outcomes. The ethical landscape is governed by established principles and regulatory guidelines that prioritize animal welfare while advancing scientific knowledge. thepharmajournal.comyoutube.com
The primary ethical framework guiding animal research is the principle of the "Three Rs" (3Rs): Replacement, Reduction, and Refinement. europa.eu This framework is internationally recognized as a standard for the ethical use of animals in testing and research. youtube.comeuropa.eu
Replacement: This principle encourages the use of non-animal methods whenever possible. europa.eu For this compound, this would involve prioritizing in-vitro and computational studies to assess its properties before any animal testing is considered. srce.hr
Reduction: This principle aims to minimize the number of animals used in experiments while still obtaining scientifically valid and statistically significant data. youtube.comeuropa.eu This involves careful experimental design, statistical power analysis, and avoiding unnecessary duplication of previous studies. srce.hranimal-journal.eu
Refinement: This principle focuses on modifying experimental procedures to minimize any potential pain, suffering, distress, or lasting harm to the animals. youtube.comeuropa.euforskningsetikk.no For studies on this compound, this includes using the least invasive administration methods and ensuring appropriate housing and handling. thepharmajournal.comanimal-journal.eu
A fundamental justification for any animal research is the cost-benefit analysis, where the potential scientific benefits of the study must outweigh the ethical cost of using animals. animal-journal.eu Researchers have a responsibility to substantiate that the experiment could lead to improvements for humans, animals, or the environment. forskningsetikk.no This is particularly relevant when investigating an ester of a well-known drug like Fenoprofen; the rationale for studying the esterified form must be clearly articulated. srce.hr
All personnel involved in pre-clinical studies must be adequately trained and competent in the procedures they are performing, as well as in the care and handling of the specific animal species being studied. thepharmajournal.comanimal-journal.eu This ensures that procedures are carried out efficiently and humanely, minimizing animal stress. thepharmajournal.com
Institutional oversight by ethics committees is a critical component of ensuring compliance with these principles. youtube.com These committees review research protocols to ensure they are scientifically justified and meet all ethical and regulatory standards before any research commences. thepharmajournal.comyoutube.com
Furthermore, there is an ethical obligation to ensure the integrity and transparency of the research findings. A lack of rigor in the design, execution, and reporting of pre-clinical studies can lead to the overestimation of treatment effects and an inability to replicate findings, which undermines the scientific and social value of the research. nih.govnih.gov This includes the vital practice of publishing all results, including negative outcomes, to prevent redundant and wasteful experimentation in the future. srce.hrnih.gov
Table 1: The 3Rs Framework in this compound Research
| Principle | Definition | Application to this compound Research |
| Replacement | Using non-animal methods in place of animal studies. | Utilizing cell cultures or computer modeling to predict the compound's metabolic profile and potential efficacy before animal use. |
| Reduction | Using the minimum number of animals necessary to achieve scientifically valid results. | Employing robust statistical analysis to determine the smallest sample size needed; sharing data to avoid duplicative studies. srce.hr |
| Refinement | Minimizing pain, suffering, and distress for the animals involved. forskningsetikk.no | Using appropriate analgesia for any potentially painful procedures, training staff in humane handling techniques, and optimizing housing conditions. |
Table 2: Key Ethical Checkpoints in Pre-clinical Study Design
| Checkpoint | Guiding Question | Rationale |
| Scientific Justification | Is the research question valid and does the study of this compound offer a significant potential benefit? | Ensures that animal use is not trivial and is aimed at advancing valuable scientific knowledge. animal-journal.euforskningsetikk.no |
| Literature Review | Has a thorough review been conducted to ensure this study is not an unnecessary duplication of prior work? | Prevents redundant animal use and builds upon existing knowledge. animal-journal.eu |
| Alternatives Analysis | Have all possible non-animal alternatives been considered and ruled out for valid scientific reasons? | Upholds the principle of Replacement. thepharmajournal.com |
| Species Selection | Is the chosen animal model the most appropriate for the study's objectives? | A relevant model increases the likelihood of generating translatable data. srce.hr |
| Humane Endpoints | Have clear criteria been established for when an animal will be removed from the study to prevent suffering? | Ensures that animal welfare is continuously monitored and prioritized. |
| Data Transparency | Is there a plan to publish or otherwise make the study's findings accessible, regardless of the outcome? | Fulfills the ethical obligation to contribute to the collective scientific knowledge base and prevent future redundant studies. srce.hrnih.gov |
Q & A
Q. What are the common synthetic pathways for producing Fenoprofen Ethyl Ester, and how do they compare in terms of yield and enantiomeric purity?
this compound can be synthesized via esterification of fenoprofen acid using ethanol in the presence of acid catalysts, or enzymatically using lipases or carboxylesterases. For example, enzymatic methods may offer higher enantioselectivity, as demonstrated in kinetic studies where carboxylesterase Est924 achieved 95% conversion for this compound with specific activity of 3.1 mM/mg/min . Traditional chemical synthesis (e.g., using sulfuric acid) may yield higher quantities but lower enantiomeric purity unless chiral resolution steps are included .
Q. Which analytical techniques are recommended for characterizing the purity and stability of this compound under varying pH conditions?
High-performance liquid chromatography (HPLC) with chiral columns is critical for determining enantiomeric excess (ee%). For stability studies, UV-Vis spectrophotometry or electrochemical sensors (e.g., in-situ mercury film sensors coupled with affinity voltammetry) can monitor degradation kinetics under physiological pH (e.g., pH 7.4). Stability data for similar esters, such as ketoprofen-polymer conjugates, show reduced hydrolysis rates in neutral conditions compared to alkaline environments .
Q. How can researchers validate the identity of newly synthesized this compound derivatives?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential for structural confirmation. For enantiomeric validation, polarimetry or chiral HPLC should be used, referencing optical rotation values (e.g., [α]20/D measurements as in L-cysteine ethyl ester studies) . Purity should be confirmed via melting point analysis and elemental composition testing.
Advanced Research Questions
Q. What experimental design principles should guide kinetic studies of this compound hydrolysis by carboxylesterases?
Use a central composite design (CCD) to optimize variables such as enzyme concentration, substrate loading, and temperature. For example, CCD was applied in DHA/EPA ethyl ester synthesis to model reaction rates and identify optimal conditions . Include controls for non-enzymatic hydrolysis and measure specific activity (mM/mg/min) and conversion rates (%) at timed intervals . Statistical tools like ANOVA can validate model significance.
Q. How can affinity voltammetry be methodologically applied to determine the binding constant between this compound and serum albumin?
Employ cyclic voltammetry (CV) or differential pulse stripping voltammetry (DPSV) to monitor shifts in peak potential caused by drug-protein interaction. A 1:1 binding stoichiometry is typical, as shown for fenoprofen-BSA complexes. Nonlinear regression of peak potential shifts at varying BSA concentrations allows calculation of the binding constant (e.g., 7.0 nmol/L detection limit achieved in prior studies) .
Q. What structural modifications enhance this compound’s metabolic stability while retaining biological activity?
Introducing electron-withdrawing groups (e.g., halogens) to the aromatic ring or using polymeric carriers (e.g., poly[β-(N-2-hydroxyethyl)apartamides]) can reduce ester lability. For instance, dextran ester derivatives of fenoprofen showed higher hydrolysis rates at pH 8.7 compared to polyamide conjugates, highlighting the role of electronic effects in stability . Structure-activity relationship (SAR) studies on 2-arylpropanoic acid derivatives (e.g., ibuprofen analogs) suggest that esterification and amidation modulate antitubercular activity, which can be extrapolated to fenoprofen .
Q. What statistical and ethical considerations are critical in preclinical studies involving this compound?
Sample size calculations should be based on pilot data or literature-derived effect sizes, with justification provided if prior data are unavailable. For in vivo studies, randomize treatment groups and use blinded assessments to reduce bias . Ethical approval must address humane endpoints, data anonymization, and compliance with institutional review boards (IRBs), particularly for studies involving biofluids or tissues .
Data Contradictions and Resolution Strategies
Q. How should researchers address discrepancies in reported enzymatic activity for this compound across studies?
Variability in specific activity (e.g., 3.1 mM/mg/min in one study vs. lower values in others) may arise from differences in enzyme sources (e.g., wild-type vs. engineered carboxylesterases) or assay conditions (pH, temperature). Replicate experiments under standardized protocols and report detailed methodology, including buffer composition and substrate purity .
Q. Why do stability profiles of this compound esters vary significantly between polymeric carriers?
Polyamide carriers (e.g., poly[β-(N-2-hydroxyethyl)apartamides]) provide steric protection against hydrolysis compared to dextran esters, which are more susceptible to alkaline degradation. Electronic effects from para-substituents on the ester moiety also influence reactivity, as demonstrated by Hammett equation correlations .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
